2-(3-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride
Description
Properties
IUPAC Name |
3-[2-(2,3,5-trimethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-12-9-13(2)14(3)16(10-12)18-8-6-15-5-4-7-17-11-15;/h9-10,15,17H,4-8,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRXVKBTYMNLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCC2CCCNC2)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is being investigated for its interactions with various biological targets, including receptors and enzymes, which may lead to therapeutic applications in areas such as cancer treatment, neurodegenerative diseases, and antimicrobial activity.
Chemical Structure and Properties
The molecular formula of this compound is C16H26ClNO. The compound features a piperidine ring, an ethyl group attached to the nitrogen atom, and a trimethylphenyl ether moiety. This unique structure allows for diverse interactions within biological systems.
The mechanism of action of this compound involves its binding affinity to specific receptors and enzymes. Studies suggest that it may modulate cellular signaling pathways by interacting with various molecular targets. The precise mechanisms are still under investigation but are believed to involve:
- Receptor Binding : Interaction with muscarinic acetylcholine receptors (M3R), which may influence cell proliferation and resistance to apoptosis.
- Enzyme Inhibition : Potential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative disease contexts.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Neuroprotective Effects : The compound's ability to inhibit cholinesterase enzymes suggests potential benefits in treating Alzheimer's disease by enhancing acetylcholine levels in the brain.
- Antimicrobial Properties : Investigations into the compound's antimicrobial efficacy have revealed promising results against pathogens such as MRSA and E. coli. Its structural properties allow it to disrupt bacterial cell walls effectively.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Inhibits AChE and BuChE; potential for Alzheimer's | |
| Antimicrobial | Effective against MRSA and E. coli |
Case Study: Anticancer Efficacy
In a study evaluating the anticancer potential of piperidine derivatives, this compound was tested against FaDu hypopharyngeal tumor cells. The compound demonstrated significant cytotoxicity and induced apoptosis more effectively than conventional chemotherapeutic agents . This suggests its potential as a candidate for further development in cancer therapeutics.
Case Study: Neuroprotective Mechanism
Another research focus has been on the compound's ability to inhibit cholinesterase enzymes. A study highlighted that derivatives similar to this compound showed enhanced brain exposure and dual inhibition properties, making them suitable candidates for Alzheimer's treatment. The presence of the piperidine moiety was crucial in achieving these effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several clinically relevant molecules, particularly Cilobradine hydrochloride and Ivabradine hydrochloride . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Substituent Effects: The 2,3,5-trimethylphenyl group in the target compound lacks methoxy (-OCH₃) substituents present in Cilobradine and Ivabradine. The absence of a benzazepinone ring in the target compound may limit its binding affinity to If channels, which are critical for the chronotropic effects of Ivabradine and Cilobradine .
Pharmacokinetic Considerations: The smaller molecular weight (~295 g/mol vs. >500 g/mol for analogs) suggests faster metabolic clearance but lower target specificity. The piperidine moiety, common to all three compounds, is a known pharmacophore for central nervous system (CNS) activity, though the therapeutic focus of Ivabradine and Cilobradine is cardiovascular .
Synthetic Accessibility: The simpler structure of the target compound (lacking benzazepinone and multiple methoxy groups) may reduce synthetic complexity compared to Cilobradine and Ivabradine, which require multi-step enantioselective synthesis .
Research Findings and Limitations
- Ivabradine Hydrochloride (CAS 148849-67-6) is well-documented as a selective If channel inhibitor, reducing heart rate without affecting myocardial contractility . Its dimethoxyphenyl group is critical for binding to hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.
- Cilobradine Hydrochloride (CAS 109859-50-9) shares structural and mechanistic similarities with Ivabradine but includes a benzazepinone ring, which may modulate off-target effects .
Preparation Methods
Ether Formation via Nucleophilic Substitution
The foundational step in synthesizing 2-(3-piperidinyl)ethyl 2,3,5-trimethylphenyl ether involves an etherification reaction where the phenolic hydroxyl group of 2,3,5-trimethylphenol reacts with a suitable 2-(3-piperidinyl)ethyl halide or tosylate derivative.
- Typical Procedure:
- The phenol is deprotonated using a base such as triethylamine or potassium carbonate.
- The resulting phenolate ion acts as a nucleophile attacking the alkyl halide (e.g., 2-(3-piperidinyl)ethyl chloride or bromide).
- The reaction is conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
- Temperature control is critical, typically between 20°C to reflux conditions depending on reactivity.
- Reaction time ranges from 3 to 10 hours to ensure completion.
This method is supported by analogous ether syntheses described in patent WO2010028232A1, where similar phenolic ethers are prepared by reacting phenol derivatives with alkyl amines or their halide intermediates in the presence of tertiary amine bases.
Salt Formation (Hydrochloride)
After obtaining the free base of the ether compound, the hydrochloride salt is formed to improve stability and handling:
- Treatment of the free base with hydrochloric acid in a suitable solvent (e.g., ethanol or isopropanol).
- Crystallization from solvents such as toluene with anti-solvents like hexane or heptane to obtain pure hydrochloride salt crystals.
- The salt formation step is essential for pharmaceutical-grade material preparation.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Phenol deprotonation | Triethylamine or K2CO3 in ethanol or DMF | 20–60 °C | 3–10 hours | 85–95 | Base choice affects reaction rate |
| Nucleophilic substitution | 2-(3-piperidinyl)ethyl halide | Reflux or 50–80 °C | 4–8 hours | 80–90 | Polar aprotic solvent preferred |
| Piperidine ring hydrogenation | Pd or Rh catalyst, H2 gas, triethylamine additive | Mild (25–50 °C) | 1–6 hours | 90–98 | Selectivity depends on catalyst and conditions |
| Hydrochloride salt formation | HCl in ethanol/isopropanol, crystallization | Room temp | 2–4 hours | >95 | Crystallization improves purity |
Research Findings and Optimization
- Catalyst Selection: Rhodium catalysts with chiral ligands have been shown to improve stereoselectivity in piperidine ring formation, reducing by-products such as defluorinated impurities.
- Base Selection: Using triethylamine instead of hydrochloric acid during hydrogenation preserves sensitive functional groups and increases yield.
- Solvent Effects: Polar aprotic solvents like DMF or acetonitrile facilitate nucleophilic substitution efficiently, while alcohol solvents are preferred for salt formation.
- Reaction Monitoring: Azeotropic distillation is used to remove water formed during etherification, driving the reaction to completion.
- Purification: Silica gel treatment and recrystallization from toluene/hexane mixtures yield high-purity hydrochloride salt suitable for pharmaceutical use.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-piperidinylethanol with 2,3,5-trimethylphenyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (1.2–1.5 equivalents of the aryl halide) . Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) enhances purity (>95%) .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify the piperidinyl moiety (δ ~2.5–3.5 ppm for N-CH₂ groups) and aromatic protons (δ ~6.8–7.2 ppm for trimethylphenyl) .
- X-ray crystallography : Single-crystal analysis (e.g., SHELXL software) resolves stereochemistry and hydrogen bonding patterns, critical for confirming the ether linkage .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out impurities .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the ether bond or piperidine ring oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to validate storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different batches of the compound?
- Methodological Answer : Discrepancies may arise from:
- Stereochemical impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers, as unintended stereoisomers can alter receptor binding .
- Residual solvents : GC-MS analysis to detect traces of DMF or methanol, which may inhibit biological assays .
- Dose-response validation : Replicate assays (e.g., radioligand binding) with independent batches and apply statistical rigor (p < 0.01, n ≥ 3) .
Q. What experimental strategies are recommended to study the pharmacokinetic (PK) properties of this compound in preclinical models?
- Methodological Answer :
- In vitro assays : Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition profiling .
- In vivo PK : Administer intravenously (1 mg/kg) and orally (10 mg/kg) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 hours post-dose. Quantify via LC-MS/MS (LLOQ: 1 ng/mL) and calculate AUC, Cₘₐₓ, and t₁/₂ .
- Tissue distribution : Use radiolabeled ([¹⁴C]) compound and autoradiography to map organ penetration .
Q. How does the position of the piperidinyl group (3- vs. 4-piperidinyl) in structural analogs influence target selectivity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) with homology models of target receptors (e.g., GPCRs or kinases). Compare binding poses and affinity scores (ΔG) between 3-piperidinyl and 4-piperidinyl analogs. Validate experimentally via competitive binding assays (IC₅₀) .
Q. What safety protocols are critical when handling this compound to mitigate acute toxicity risks?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coat, and ANSI-approved goggles. Use a NIOSH-certified N95 respirator during powder handling .
- First aid : For skin contact, rinse immediately with 0.9% saline; for inhalation, move to fresh air and administer oxygen if needed .
- Waste disposal : Neutralize with 10% acetic acid before incineration to avoid environmental release .
Methodological Notes for Data Reproducibility
- Synthesis : Document exact equivalents, solvent grades, and reaction times. Variations in anhydrous conditions (e.g., molecular sieves) can drastically alter yields .
- Assays : Include positive/negative controls (e.g., known agonists/antagonists) and validate assay plates with Z’-factor > 0.5 .
- Crystallography : Deposit structure data in the Cambridge Structural Database (CSD) to enable cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
